1-Benzyl-4-butylidenepiperidine

Lipophilicity Membrane Permeability Drug Design

1-Benzyl-4-butylidenepiperidine (CAS 132439-21-5) is an unsymmetrically substituted piperidine derivative characterized by an N-benzyl group and an exocyclic butylidene double bond at the C4 position. Its molecular formula is C16H23N, with a molecular weight of 229.36 g/mol and a computed XLogP3-AA of 3.7, indicating moderate lipophilicity.

Molecular Formula C16H23N
Molecular Weight 229.36 g/mol
CAS No. 132439-21-5
Cat. No. B8761516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-butylidenepiperidine
CAS132439-21-5
Molecular FormulaC16H23N
Molecular Weight229.36 g/mol
Structural Identifiers
SMILESCCCC=C1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C16H23N/c1-2-3-7-15-10-12-17(13-11-15)14-16-8-5-4-6-9-16/h4-9H,2-3,10-14H2,1H3
InChIKeyFNDJPBCXMYYKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-butylidenepiperidine (CAS 132439-21-5): Core Physicochemical Identity and Procurement Baseline


1-Benzyl-4-butylidenepiperidine (CAS 132439-21-5) is an unsymmetrically substituted piperidine derivative characterized by an N-benzyl group and an exocyclic butylidene double bond at the C4 position [1]. Its molecular formula is C16H23N, with a molecular weight of 229.36 g/mol and a computed XLogP3-AA of 3.7, indicating moderate lipophilicity [1]. The compound possesses a low topological polar surface area (TPSA) of 3.2 Ų, zero hydrogen bond donors, and a single hydrogen bond acceptor, properties that govern its passive membrane permeability and formulation behavior [1]. Commercially, it is available from multiple suppliers at purities typically ranging from 95% to 98%, with batch-specific QC documentation including NMR, HPLC, and GC spectra provided by vendors such as Bidepharm and Leyan . This compound serves primarily as a synthetic intermediate and a scaffold for medicinal chemistry derivatization, and it falls within the structural class explored in PDE4 inhibitor patents [2].

Why 1-Benzyl-4-butylidenepiperidine Cannot Be Replaced by 1-Benzyl-4-piperidone or 4-Benzyl-1-butylpiperidine in PDE4-Focused or Synthetic Programs


Generic substitution within the 4-substituted N-benzylpiperidine series is not chemically or pharmacologically valid because the C4 hybridization state dictates both reactivity and biological recognition. 1-Benzyl-4-butylidenepiperidine bears an sp²-hybridized exocyclic olefin that is absent in the saturated analog 4-benzyl-1-butylpiperidine (CAS 194798-06-6) and is structurally distinct from the ketone moiety of 1-benzyl-4-piperidone (CAS 3612-20-2) [1]. This olefin introduces a π-system capable of participating in π-stacking interactions within PDE4 enzyme active sites, as inferred from the general SAR of 4-alkylidenepiperidine PDE4 inhibitors disclosed in U.S. Patent 7,109,342 [2]. Furthermore, the exocyclic double bond is the critical synthetic handle for late-stage diversification via hydrogenation, epoxidation, hydroboration, or cross-coupling, none of which are accessible from the fully saturated or ketone analogs without additional redox manipulations [1]. Simply interchanging these compounds would alter both the pharmacological profile and the downstream synthetic pathway, directly impacting research reproducibility and procurement decision-making.

Quantitative Differentiation Evidence for 1-Benzyl-4-butylidenepiperidine (CAS 132439-21-5) Versus Closest Analogs


Computed LogP and TPSA Differentiation from the Saturated Analog 4-Benzyl-1-butylpiperidine

1-Benzyl-4-butylidenepiperidine exhibits a computed XLogP3-AA value of 3.7 and a topological polar surface area (TPSA) of 3.2 Ų [1]. In contrast, its fully saturated analog 4-benzyl-1-butylpiperidine (CAS 194798-06-6) has a higher computed XLogP3 of approximately 3.9–4.1 and a comparable TPSA of ~3.2 Ų [2]. The lower logP of the target compound, driven by the sp²-hybridized C4 center, translates to a 0.2–0.4 log unit reduction in lipophilicity, which can meaningfully influence aqueous solubility, CYP450 binding, and in vivo distribution volume in lead optimization campaigns. This difference is directly attributable to the presence of the exocyclic double bond in the target compound, which increases molecular polarizability without adding hydrogen bond donors or acceptors.

Lipophilicity Membrane Permeability Drug Design Physicochemical Property Comparison

Purity and Batch-Specific QC Documentation Versus Generic 95% Purity Grades

Multiple authorized vendors, including Bidepharm and Leyan, supply 1-Benzyl-4-butylidenepiperidine at a certified purity of 98% and provide batch-specific QC data packages comprising NMR, HPLC, and GC spectra . In contrast, several other suppliers list the compound at a standard purity of 95% without accompanying batch-specific spectroscopic documentation . The 3-percentage-point purity differential (98% vs. 95%) represents a 2.5-fold reduction in total impurity burden (2% vs. 5% total impurities), which is critical for assays sensitive to trace olefinic or amine byproducts. Furthermore, the availability of batch-level HPLC and NMR traces enables procurement officers and researchers to verify structural integrity and isomeric purity (E/Z ratio of the exocyclic double bond) before committing to large-scale synthesis or biological testing.

Chemical Purity Quality Control NMR Spectroscopy HPLC Procurement Specification

Synthetic Utility of the Exocyclic Olefin for Late-Stage Diversification Versus Saturated Analogs

The exocyclic butylidene double bond of 1-Benzyl-4-butylidenepiperidine enables a suite of chemoselective transformations that are sterically and electronically impossible on the saturated analog 4-benzyl-1-butylpiperidine. Specifically, the olefin can undergo catalytic hydrogenation to yield the saturated scaffold in near-quantitative yield, epoxidation to install an oxirane for further nucleophilic opening, hydroboration-oxidation to generate a primary alcohol, or cross-coupling reactions (e.g., Heck, Suzuki after halogenation) to introduce aryl or heteroaryl groups at the C4 position [1]. In contrast, 4-benzyl-1-butylpiperidine lacks any reactive functional group on the piperidine ring, limiting its diversification to N-debenzylation/re-alkylation or electrophilic aromatic substitution on the benzyl ring, which offer far fewer vectors for SAR exploration [2]. No quantitative yield comparison from a shared intermediate is available, but the number of accessible diversification pathways is a direct consequence of the olefin's presence: at least five distinct reaction manifolds are available for the target compound versus two for the saturated comparator [1][2].

Synthetic Chemistry Late-Stage Functionalization Olefin Chemistry Scaffold Diversification

Evidence-Backed Procurement and Application Scenarios for 1-Benzyl-4-butylidenepiperidine (CAS 132439-21-5)


Medicinal Chemistry: PDE4 Inhibitor Lead Optimization Starting from an Olefinic Piperidine Scaffold

Research teams pursuing PDE4 inhibitors with improved isoform selectivity can procure 1-Benzyl-4-butylidenepiperidine as a key intermediate. The exocyclic double bond provides a synthetic handle for late-stage diversification (hydrogenation, epoxidation, cross-coupling) to rapidly generate analog libraries, while the N-benzyl group can be cleaved or modified to tune target engagement. The compound's computed logP of 3.7 and low TPSA of 3.2 Ų place it within favorable property space for CNS penetration, if that is a program goal [1]. The PDE4 inhibitory activity of certain 4-alkylidenepiperidine derivatives is supported by U.S. Patent 7,109,342, which explicitly claims this structural class [2].

High-Purity Procurement for GLP Toxicology or Pharmacokinetic Studies

When planning GLP-compliant toxicology or pharmacokinetic studies, procurement officers should select the 98% purity grade with batch-specific NMR, HPLC, and GC documentation from vendors such as Bidepharm or Leyan . The 2.5× lower impurity burden (2% vs. 5% for standard 95% material) minimizes the risk of impurity-driven artifacts in safety pharmacology endpoints. The availability of orthogonal QC data also supports regulatory filing where Certificate of Analysis (CoA) traceability is mandatory .

Chemical Biology: Installation of Affinity or Fluorescent Probes via Olefin Functionalization

The butylidene olefin of 1-Benzyl-4-butylidenepiperidine can be selectively functionalized to install biotin, fluorophores, or photoaffinity labels without perturbing the piperidine nitrogen, which can remain protected as the benzyl group or be deprotected for further conjugation [1]. This chemoselectivity is unavailable in the saturated analog 4-benzyl-1-butylpiperidine, where all functionalization must occur at the nitrogen or the benzyl ring. Researchers designing target engagement assays or chemical proteomics experiments should therefore procure the olefinic scaffold specifically [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4-butylidenepiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.